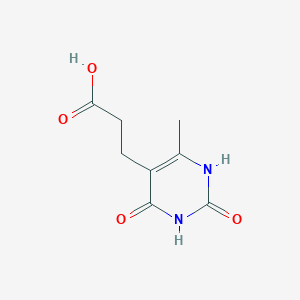

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid

Übersicht

Beschreibung

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid is a compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

The synthesis of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid typically involves the condensation of orotic acid with β-alanine . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to increase yield and efficiency .

Analyse Chemischer Reaktionen

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The synthesis of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid has been studied for its potential as an antimicrobial agent. In vitro studies have shown promising results against various bacterial strains, suggesting its utility in developing new antibiotics .

2. Anticancer Potential

Pyrimidine derivatives are known for their anticancer activities. The compound's structure allows for modifications that enhance its efficacy against cancer cells. Studies have demonstrated that certain derivatives can inhibit tumor growth in specific cancer types by interfering with cellular processes such as DNA replication and repair .

Organic Synthesis Applications

1. Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as condensation and cyclization. Its ability to participate in multicomponent reactions makes it valuable for synthesizing diverse chemical entities .

2. Role in Drug Discovery

The compound has been investigated as a precursor for synthesizing novel pharmaceutical agents. Its derivatives have been shown to possess bioactivity that can be tailored for specific therapeutic targets. The strategic modification of its structure can lead to the development of drugs with enhanced potency and selectivity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of compounds derived from this compound were tested against human cancer cell lines. The results showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further mechanistic studies suggested that these compounds induce apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid include:

Orotic acid: A precursor in the synthesis of the compound.

β-Alanine: Another precursor used in its synthesis.

Other pyrimidine derivatives: Compounds with similar structures but different functional groups.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it valuable for various research and industrial applications .

Biologische Aktivität

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a propanoic acid moiety. Its structure can be represented as follows:

This structure is characterized by the presence of two carbonyl groups and a methyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated using peripheral blood mononuclear cells (PBMC). In vitro assays revealed that at specific concentrations (e.g., 100 µg/mL), the compound exhibited low toxicity with viable cell counts remaining above 90% compared to controls. Notably, it inhibited the proliferation of certain cancer cell lines by modulating cytokine release such as TNF-α and IL-10, indicating potential as an anticancer agent .

Immunomodulatory Properties

The compound has shown promise in immunomodulation. It influences the release of pro-inflammatory cytokines like TNF-α and IFN-γ while promoting IL-10 production at lower doses. Such activity suggests its potential application in treating inflammatory diseases or conditions characterized by immune dysregulation .

Case Studies

-

Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrahydropyrimidine structure could enhance antimicrobial activity significantly.

Compound MIC (µg/mL) Target Organism 3-(6-Methyl...) 32 Staphylococcus aureus 3-(6-Methyl...) 64 Escherichia coli -

Cytotoxicity Assays : In PBMC cultures stimulated with LPS, the compound reduced TNF-α production by approximately 44–60%, demonstrating its potential to modulate inflammatory responses.

Concentration (µg/mL) TNF-α Release (%) Control 100 50 56 100 40

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis or other metabolic pathways.

- Cytokine Modulation : By influencing cytokine profiles in immune cells, it can alter immune responses favorably.

Eigenschaften

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMIHOZDATZMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557917 | |

| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28181-39-7 | |

| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.